

Comparative analysis of bromine nitrate vs chlorine nitrate in the stratosphere

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Compound of Interest

Compound Name: Bromine nitrate

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A Comparative Analysis of **Bromine Nitrate** and Chlorine Nitrate in the Stratosphere

Introduction

In the intricate chemical balance of the stratosphere, reservoir species play a crucial role in sequestering highly reactive radicals, thereby moderating ozone depletion. Among the most significant halogen reservoir molecules are **bromine nitrate** (BrONO_2) and chlorine nitrate (ClONO_2). Both are formed through termolecular reactions involving nitrogen dioxide (NO_2) and the respective halogen monoxides (BrO and ClO), effectively linking the halogen (XOx) and nitrogen (NOx) chemical families.^[1] While analogous in their formation, their stratospheric fates and efficiencies as reservoirs differ substantially due to differences in their photolytic stability and reactivity. This guide provides a comparative analysis of their key chemical properties, supported by experimental data, to elucidate their distinct roles in stratospheric ozone chemistry.

Data Presentation

The following tables summarize key quantitative data for BrONO_2 and ClONO_2 , highlighting the critical differences in their formation kinetics, photolysis rates, and heterogeneous reactivity.

Table 1: Formation Kinetics

The primary formation pathway for both species is the termolecular reaction $\text{XO} + \text{NO}_2 + \text{M} \rightarrow \text{XONO}_2 + \text{M}$, where X is Br or Cl, and M is a third body (typically N_2 or O_2) that stabilizes the

newly formed molecule.

Parameter	Bromine Nitrate (BrONO ₂)	Chlorine Nitrate (ClONO ₂)	Reference(s)
Reaction	BrO + NO ₂ + M → BrONO ₂ + M	ClO + NO ₂ + M → ClONO ₂ + M	[2][3]
Low-Pressure Limit Rate Coefficient (k ₀)	k ₀ ≈ 5.2 × 10 ⁻³¹ (T/300) ^{-3.1} cm ⁶ molecule ⁻² s ⁻¹	k ₀ ≈ 1.8 × 10 ⁻³¹ (T/300) ^{-3.4} cm ⁶ molecule ⁻² s ⁻¹	[2][3]
High-Pressure Limit Rate Coefficient (k _∞)	k _∞ ≈ 1.8 × 10 ⁻¹¹ (T/300) ^{-1.9} cm ³ molecule ⁻¹ s ⁻¹	k _∞ ≈ 1.5 × 10 ⁻¹¹ (T/300) ^{-1.9} cm ³ molecule ⁻¹ s ⁻¹	[2][3]

Table 2: Photolysis Data

Photolysis is a major loss process for both molecules. The significant difference in their absorption cross-sections leads to a much shorter atmospheric lifetime for BrONO₂.

Parameter	Bromine Nitrate (BrONO ₂)	Chlorine Nitrate (ClONO ₂)	Reference(s)
Atmospheric Lifetime	Short (rapidly photolyzed during daylight)	Longer than BrONO ₂	[4]
Photolysis Rate (J- value)	0.5 × 10 ⁻³ s ⁻¹ to 4.0 × 10 ⁻³ s ⁻¹ (daylight)	Approx. 20 times slower than BrONO ₂	[4]
Primary Photolysis Products	Br + NO ₃ BrO + NO ₂	Cl + NO ₃ O(³ P) + ClONO	[5][6]
Absorption Cross Section (Peak)	Significant absorption in the near-UV region	Weaker absorption compared to BrONO ₂	[4][7]

Table 3: Heterogeneous Chemistry

Heterogeneous reactions on the surfaces of polar stratospheric clouds (PSCs) and sulfate aerosols are critical for converting these reservoir species into more active forms of halogens.

Parameter	Bromine Nitrate (BrONO ₂)	Chlorine Nitrate (ClONO ₂)	Reference(s)
Hydrolysis Reaction	BrONO ₂ + H ₂ O(s) → HOBr + HNO ₃	ClONO ₂ + H ₂ O(s) → HOCl + HNO ₃	[5][8]
Reaction with HCl	BrONO ₂ + HCl(s) → BrCl + HNO ₃	ClONO ₂ + HCl(s) → Cl ₂ + HNO ₃	[5][8]
Uptake Coefficient (γ) on Sulfuric Acid (200K)	Varies with conditions	γ ≈ 0.01 (hydrolysis) γ ≈ 0.1-0.3 (with HCl)	[8]
Uptake Coefficient (γ) on TiO ₂ /SiO ₂ (Room Temp)	Not specified	γ(TiO ₂) ≈ 1.2 × 10 ⁻³ γ(SiO ₂) ≈ 2-6 × 10 ⁻⁴	[9]

Experimental Protocols

The data presented above are derived from various laboratory techniques designed to simulate stratospheric conditions and measure kinetic and photochemical parameters.

Gas-Phase Kinetics: Discharge Flow Mass Spectrometry

This technique is frequently used to measure the rate constants of termolecular formation reactions.[10]

- Objective: To determine the rate coefficient for reactions like ClO + NO₂ + M → ClONO₂ + M.
- Methodology:
 - Radical Generation: ClO radicals are generated in a flow tube by reacting Cl atoms with O₃ or Cl₂O. Cl atoms are typically produced by passing a Cl₂/He mixture through a microwave discharge.

- **Reactant Introduction:** A large excess of NO_2 is introduced into the main flow tube downstream. The entire system is maintained at a specific temperature and pressure, with a carrier gas (e.g., He, N_2 , Ar) acting as the third body (M).
- **Reaction Monitoring:** The decay of the ClO radical concentration is monitored as a function of reaction time (or distance along the flow tube). A mass spectrometer, positioned at the end of the flow tube, is used for detection. ClO is often monitored by titrating it to Cl with NO and detecting the Cl atom signal.
- **Data Analysis:** Under pseudo-first-order conditions ($[\text{NO}_2] \gg [\text{ClO}]$), the slope of a plot of $\ln([\text{ClO}])$ versus time gives the pseudo-first-order rate constant, from which the termolecular rate constant can be extracted.

Photolysis Studies: UV-Visible Absorption Spectroscopy

This method is used to determine absorption cross-sections and photolysis rates.^[4]

- **Objective:** To measure the absorption cross-sections of BrONO_2 at stratospherically relevant temperatures.
- **Methodology:**
 - **Sample Preparation:** A gaseous sample of purified BrONO_2 , often in a mixture with a known amount of Br_2 , is prepared in a temperature-controlled absorption cell.
 - **Spectroscopic Measurement:** A beam of light from a UV-Visible source is passed through the cell. The transmitted light is analyzed by a spectrometer to record the absorption spectrum over a range of wavelengths (e.g., 208-500 nm).
 - **Cross-Section Calculation:** Using the Beer-Lambert Law ($A = \sigma cl$), the absorption cross-section (σ) is calculated from the measured absorbance (A), the known concentration of BrONO_2 (c), and the path length of the cell (l).
 - **Photolysis Rate Calculation:** The atmospheric photolysis rate (J-value) is calculated by integrating the product of the measured absorption cross-section, the solar actinic flux, and the quantum yield for dissociation over the relevant wavelengths.

Heterogeneous Chemistry: Aerosol Flow Tube

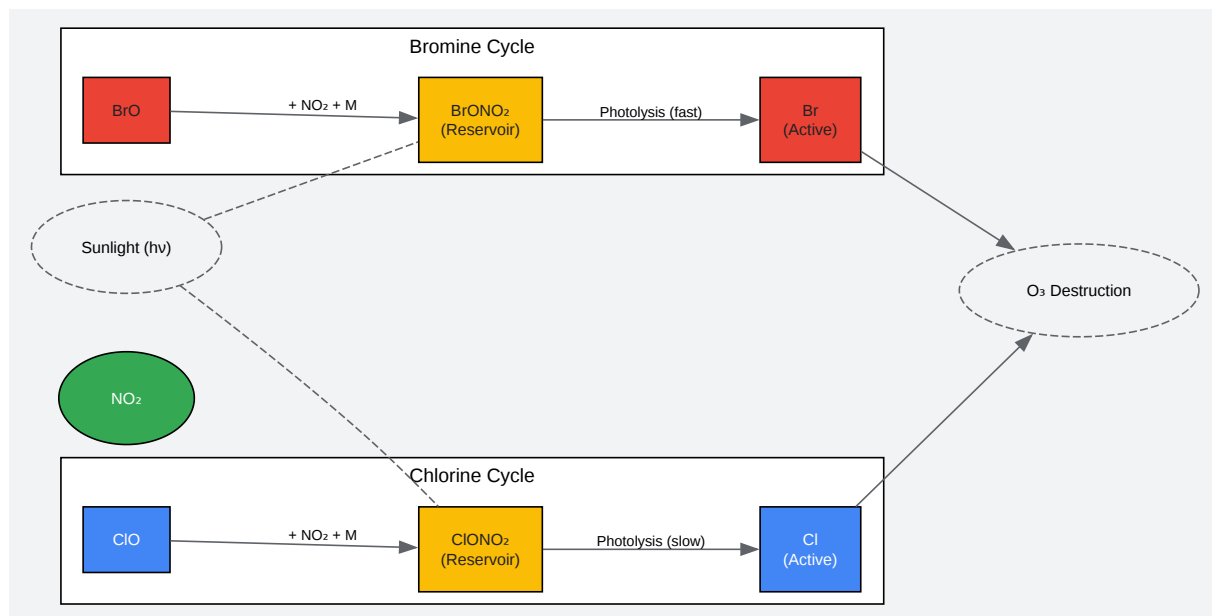
This experimental setup is used to study reactions occurring on the surface of aerosol particles.

[1][9]

- Objective: To measure the uptake coefficient (γ) for the hydrolysis of ClONO_2 on aerosol surfaces like TiO_2 or sulfuric acid.
- Methodology:
 - Aerosol Generation: Aerosol particles of a specific composition and size distribution are generated and introduced into a flow tube under controlled temperature and relative humidity.
 - Reactant Introduction: A known concentration of the gas-phase reactant (e.g., ClONO_2) is added to the aerosol flow.
 - Reaction and Detection: The reactant gas adsorbs and reacts on the surface of the aerosol particles as it travels down the flow tube. The concentration of the reactant is measured at the exit of the flow tube, typically using a mass spectrometer.
 - Uptake Coefficient Calculation: The uptake coefficient (γ), which represents the probability of a molecule sticking and reacting upon collision with the surface, is calculated from the observed loss of the reactant gas, the total aerosol surface area, and the gas-surface collision rate.

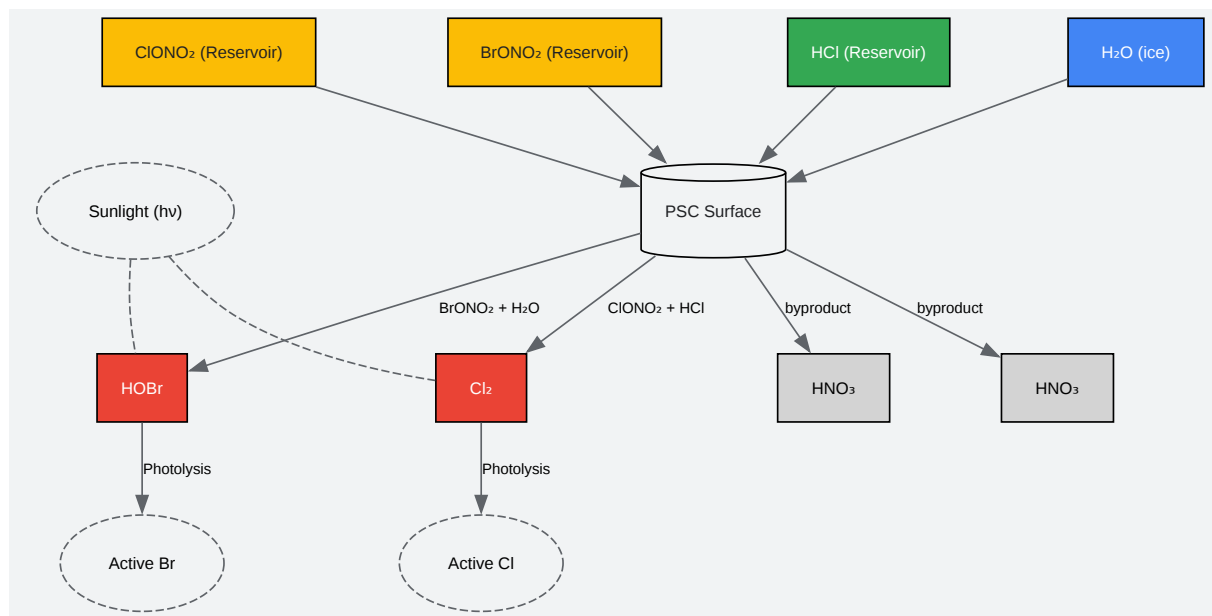
Mandatory Visualization

The following diagrams illustrate the central role of BrONO_2 and ClONO_2 in stratospheric halogen chemistry.



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Caption: Formation and photolytic loss pathways for BrONO₂ and ClONO₂.



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Caption: Heterogeneous activation of halogens on Polar Stratospheric Clouds.

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